1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
Description
This compound is an imidazo[1,2-a]pyridine derivative featuring a 6-chloro substituent on the heterocyclic core, a 4-methoxyphenyl group at the 2-position, and a piperidine-4-carboxylic acid moiety linked via a methyl group at the 3-position. The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or pharmacological performance .
Properties
IUPAC Name |
1-[[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-17-5-2-14(3-6-17)20-18(25-12-16(22)4-7-19(25)23-20)13-24-10-8-15(9-11-24)21(26)27/h2-7,12,15H,8-11,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRIRBBZBNKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can be achieved through a multi-step process involving several key reactions:
Formation of the Imidazo[1,2-a]pyridine Core: This step typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro and Methoxyphenyl Groups: The chloro and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methoxy-substituted benzene derivatives.
Attachment of the Piperidine Carboxylic Acid Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with piperidine-4-carboxylic acid or its derivatives under suitable coupling conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or greener solvents.
Chemical Reactions Analysis
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects and pharmacological data where available:
Key Observations from the Comparison
Replacement with thiophen-2-yl () introduces sulfur-based interactions, possibly improving binding to enzymes or receptors with hydrophobic pockets .
Carboxylic Acid Modifications :
- The piperidine-4-carboxylic acid moiety (target compound, ) offers a rigid, bicyclic structure that may enhance target specificity compared to the flexible acetic acid chain () .
- Analogs lacking the piperidine ring (e.g., ) show reduced molecular complexity, which could simplify synthesis but compromise pharmacokinetic properties .
However, this substituent is absent in ’s compound, which might reduce steric hindrance for target engagement .
Pharmacological and Commercial Status :
- Both the target compound and the 4-fluorophenyl analog () are discontinued, suggesting unresolved issues in efficacy, toxicity, or scalability .
- The thiophene-containing analog () remains available, indicating better commercial viability, possibly due to favorable safety or potency profiles .
Structural and Functional Insights from Related Compounds
- Metabolic Stability : The 4-methoxyphenyl group may undergo O-demethylation, a common metabolic pathway that could limit the target compound’s half-life compared to the 4-fluorophenyl analog .
- Solubility: The piperidine-4-carboxylic acid group enhances water solubility compared to non-cyclic carboxylic acid derivatives (e.g., ), which could improve bioavailability .
- Synthetic Complexity : The imidazo[1,2-a]pyridine core is shared across all analogs, but variations in substituents require tailored synthetic strategies, such as Suzuki couplings for aryl group introduction or alkylation for piperidine linkage .
Biological Activity
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Imidazo[1,2-a]pyridine : Known for various biological activities.
- Piperidine : Often associated with neuroactive properties.
- Chloro and methoxy substituents : These groups can enhance lipophilicity and modulate interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study showed that derivatives of imidazo[1,2-a]pyridine demonstrated significant inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 3.0 | |
| Compound C | HCT116 | 0.63 - 1.32 |
These findings suggest that the compound may share similar mechanisms of action, potentially involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of related imidazo compounds has been documented extensively. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group is particularly noted for enhancing activity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound | Target Organism | Activity |
|---|---|---|
| Compound D | E. coli | Inhibition Zone: 15 mm |
| Compound E | S. aureus | Inhibition Zone: 18 mm |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The imidazo[1,2-a]pyridine scaffold may disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer properties.
- Case Study 2 : An analog showed significant antibacterial activity with a minimal inhibitory concentration (MIC) of 8 µg/mL against E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
